molecular formula C11H13NO2 B2754515 Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 477532-02-8

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2754515
CAS No.: 477532-02-8
M. Wt: 191.23
InChI Key: QHRBNLHIYYHJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials

Safety and Hazards

“Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate” is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One common method includes dissolving the acid in methanol and adding acetyl chloride at 0°C, followed by stirring at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroquinoline-6-carboxylate

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNLHIYYHJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.